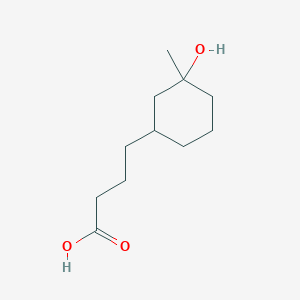![molecular formula C22H18S2 B14356774 1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene CAS No. 90690-57-6](/img/structure/B14356774.png)
1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene is an organic compound characterized by the presence of disulfide linkages and alkyne groups. This compound is notable for its unique structure, which includes two benzene rings connected by a disulfide bridge and pent-3-en-1-yne groups. The presence of both alkyne and disulfide functionalities makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene typically involves the following steps:
Formation of the Disulfide Bridge: The initial step involves the formation of the disulfide bridge. This can be achieved by the oxidation of thiol groups using oxidizing agents such as hydrogen peroxide or iodine.
Introduction of Alkyne Groups: The next step involves the introduction of alkyne groups. This can be done through Sonogashira coupling reactions, where terminal alkynes are coupled with aryl halides in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the disulfide-bridged benzene rings with the pent-3-en-1-yne groups under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene can undergo various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The alkyne groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Potential applications in the study of disulfide bond formation and cleavage in proteins. It can be used as a model compound to understand the behavior of disulfide bonds in biological systems.
Medicine: Investigated for its potential use in drug delivery systems. The disulfide bridge can be cleaved under reducing conditions, allowing for the controlled release of therapeutic agents.
Industry: Used in the development of new materials with unique properties. The presence of both alkyne and disulfide functionalities can impart desirable characteristics to polymers and other materials.
Wirkmechanismus
The mechanism of action of 1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene involves the interaction of its functional groups with various molecular targets. The disulfide bridge can undergo redox reactions, leading to the formation or cleavage of disulfide bonds. The alkyne groups can participate in nucleophilic addition or substitution reactions, allowing for the modification of the compound’s structure and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene: Unique due to the presence of both disulfide and alkyne functionalities.
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]diphenyl: Similar structure but with phenyl groups instead of benzene rings.
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzoate: Contains benzoate groups instead of benzene rings.
Uniqueness
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene is unique due to its combination of disulfide and alkyne functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
90690-57-6 |
|---|---|
Molekularformel |
C22H18S2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
5-(3-phenylpent-2-en-4-ynyldisulfanyl)pent-3-en-1-yn-3-ylbenzene |
InChI |
InChI=1S/C22H18S2/c1-3-19(21-11-7-5-8-12-21)15-17-23-24-18-16-20(4-2)22-13-9-6-10-14-22/h1-2,5-16H,17-18H2 |
InChI-Schlüssel |
JOJNSXYRDJARMB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=CCSSCC=C(C#C)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


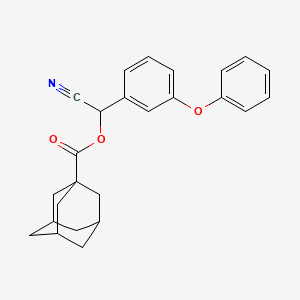
![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)

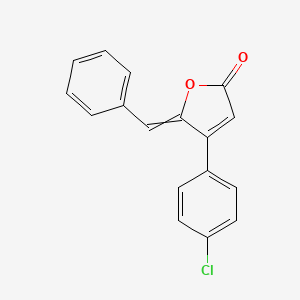
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
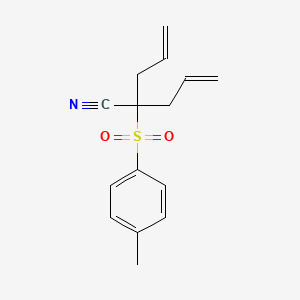
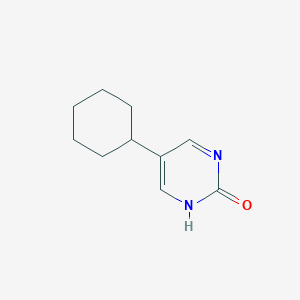
![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)
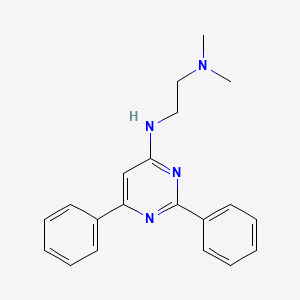
![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)

